molecular formula C26H25NO4 B15308005 (R)-3-(4-Ethyl-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

(R)-3-(4-Ethyl-phenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B15308005
M. Wt: 415.5 g/mol
InChI Key: XQIHJDOSYYWKQV-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 4-ethylphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzaldehyde.

    Reduction: Formation of 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of protein-ligand interactions, given its ability to form stable complexes with proteins.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(4-isopropylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
  • 3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

The presence of the ethyl group in 3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid distinguishes it from its analogs, potentially leading to different physical and chemical properties. This can affect its reactivity, solubility, and interaction with biological targets, making it a unique compound for specific applications.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)24(15-25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

XQIHJDOSYYWKQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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